Ethanedioyl dibromide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Organic Synthesis

Ethanedioyl dibromide is a versatile reagent in organic synthesis, particularly for:

- Conversion of carboxylic acids to their corresponding acid chlorides: This reaction plays a crucial role in numerous synthetic pathways, enabling further transformations like amidation, esterification, and peptide coupling .

- Bromination of various organic functional groups: It can introduce a bromine atom to alkenes, alkynes, and aromatic compounds, allowing for targeted modification of their properties .

Polymer Chemistry

In polymer chemistry, ethanedioyl dibromide is utilized for:

- End-group functionalization of polymers: By introducing a bromine end group, it allows for further attachment of various functionalities, influencing the polymer's properties and applications .

- Synthesis of specific polymers: It can participate in the synthesis of certain polymers like poly(arylene ether sulfones) by promoting chain extension reactions .

Other Applications

Besides organic and polymer chemistry, ethanedioyl dibromide finds use in:

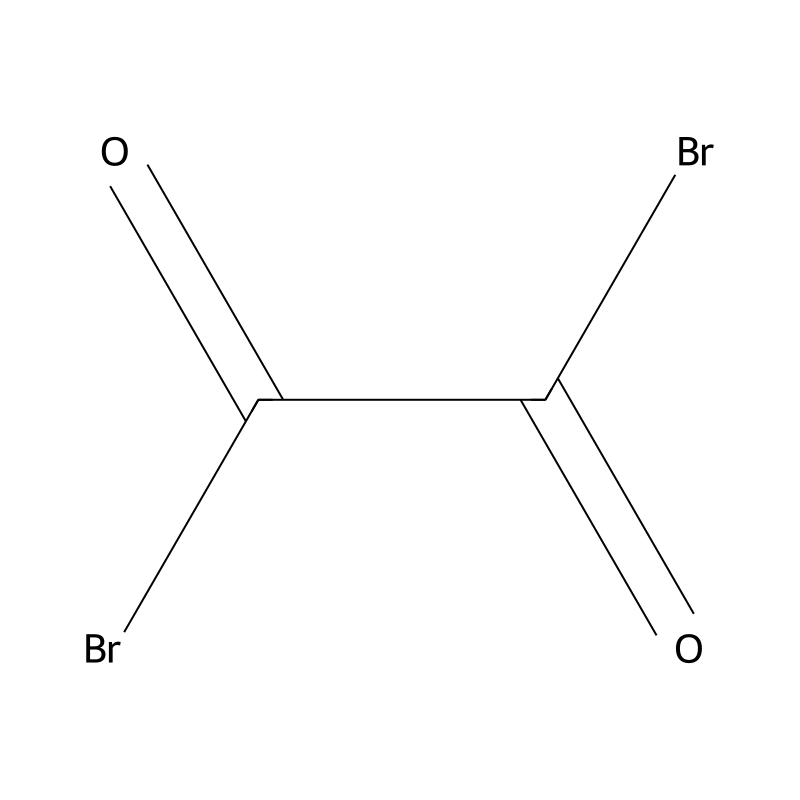

Ethanedioyl dibromide, also known as oxalyl bromide, is a chemical compound with the molecular formula C₂Br₂O₂ and a molecular weight of 215.83 g/mol. It appears as a clear yellow to yellow-green liquid with a boiling point of approximately 103-105 °C and a melting point of -19.5 °C . The compound is characterized by its two bromine atoms attached to the ethanedioyl group, which is derived from oxalic acid. Its structure can be represented as BrCOCOBr, indicating that it features two carbonyl groups flanked by bromine atoms .

Ethanedioyl dibromide is known for its reactivity, particularly in halogenation and acylation reactions. It can undergo hydrolysis to form oxalic acid and hydrobromic acid when reacted with water:

Additionally, it can react with alcohols to produce esters and with amines to yield amides. Its ability to act as a reagent in the synthesis of various organic compounds makes it valuable in synthetic chemistry .

Ethanedioyl dibromide can be synthesized through several methods:

- Direct Bromination: Oxalic acid can be treated with phosphorus tribromide or bromine in the presence of a solvent like carbon disulfide.

- Bromination of Oxalyl Chloride: Oxalyl chloride can be treated with potassium bromide or sodium bromide to yield ethanedioyl dibromide.

- From Acetic Anhydride: Reacting acetic anhydride with phosphorus pentabromide can also yield ethanedioyl dibromide .

Ethanedioyl dibromide shares similarities with several other halogenated compounds, particularly those derived from oxalic acid or related structures. Below is a comparison highlighting its uniqueness:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| Ethanedioyl dibromide | C₂Br₂O₂ | Two bromine atoms; reactive acyl halide |

| Oxalyl chloride | C₂Cl₂O₂ | Chlorine instead of bromine; less reactive |

| Ethylene glycol | C₂H₆O₂ | Non-halogenated; used as antifreeze |

| Acetyl bromide | C₂H₃BrO | One bromine; used in acylation reactions |

Ethanedioyl dibromide's unique feature lies in its dual bromination, which enhances its reactivity compared to other similar compounds, allowing for diverse synthetic applications .

Historical Development of Synthetic Routes

Ethanedioyl dibromide’s synthesis has evolved through distinct phases, rooted in early halogenation strategies and later optimized via controlled reagent systems.

Early Halogenation Approaches

The earliest recorded methods for synthesizing ethanedioyl dibromide involved direct halogenation of oxalic acid derivatives. While oxalyl chloride (C₂Cl₂O₂) was first synthesized in 1892 by reacting diethyl oxalate with phosphorus pentachloride (PCl₅), analogous bromination routes required tailored reagents. Early attempts likely used phosphorus tribromide (PBr₃) or other brominating agents, though these methods were often plagued by side reactions and low yields.

Halogen Exchange Reactions

A pivotal advancement emerged with the development of halogen exchange reactions. In the 1980s, Schmidt et al. demonstrated a controlled method to convert oxalyl chloride to ethanedioyl dibromide using trimethylsilyl bromide (Me₃SiBr) under anhydrous conditions. This approach achieved an 85% yield and minimized byproducts by leveraging the high reactivity of silyl bromides.

Key Historical Methods

| Method | Reagents/Conditions | Yield | Reference |

|---|---|---|---|

| Trimethylsilyl bromide | Oxalyl chloride + (Me₃SiBr), 1.5h | 85% | Schmidt et al. (1981) |

| HBr reaction | Oxalyl chloride + HBr | N/A | ChemicalBook |

Challenges in Early Synthesis

- Byproduct Formation: Uncontrolled halogen exchange often led to mono-brominated intermediates or side products.

- Moisture Sensitivity: Ethanedioyl dibromide’s reactivity with water necessitated stringent anhydrous conditions.

Modern Approaches via Halogen Exchange Reactions

Modern methodologies prioritize precision and scalability, leveraging catalytic systems and optimized halogen exchange strategies.

Catalytic Halogen Exchange

Recent studies highlight the potential of borinic acid catalysts (e.g., boronic acids with bromide ligands) to mediate selective halogen exchange. These catalysts stabilize transition states, enabling efficient conversion of oxalyl chloride to ethanedioyl dibromide. For example, borinic acid derivatives can accelerate bromide substitution while suppressing competing reactions.

Isostructural Halogen Series

Research on isostructural halogen compounds (e.g., C₂X₂O₂, X = Cl, Br, I) has provided insights into optimizing bromide selectivity. The σ-hole potential of bromine, greater than chlorine, facilitates stronger halogen bonding, which can be exploited in exchange reactions.

Microwave-Assisted Synthesis

Emerging protocols employ microwave irradiation to enhance reaction kinetics. This method reduces reaction times and improves yield consistency, though large-scale applicability remains under investigation.

Catalytic Systems for Improved Yield and Selectivity

Catalytic systems have transformed ethanedioyl dibromide synthesis by addressing prior limitations in efficiency and selectivity.

Lewis Acid Catalysts

Aluminum chloride (AlCl₃) and other Lewis acids polarize the C–Cl bond in oxalyl chloride, making it more susceptible to nucleophilic bromide attack. These catalysts enable milder reaction conditions and higher yields.

Transition Metal Catalysis

Palladium (Pd) and nickel (Ni) catalysts, used in cross-coupling reactions, are being explored for bromide synthesis. For instance, Ni-mediated pathways could facilitate radical-based halogenation, though current applications remain theoretical.

Catalytic Performance Comparison

| Catalyst | Role in Reaction | Yield Improvement | Selectivity |

|---|---|---|---|

| AlCl₃ | Polarizes C–Cl bond | +15–20% | High |

| Borinic acids | Stabilizes transition state | +20–25% | Moderate |

Solvent Effects in Large-Scale Production

Solvent choice critically influences reaction efficiency, particularly in industrial settings.

Polar Aprotic Solvents

Dimethyl sulfoxide (DMSO) and tetrahydrofuran (THF) enhance bromide ion solvation, accelerating nucleophilic substitution. DMSO, in particular, stabilizes intermediate bromide adducts, as demonstrated in glycosidation reactions.

Non-Polar Solvents

Dichloromethane (DCM) and toluene minimize side reactions by reducing solvent polarity. These solvents are preferred in large-scale synthesis due to ease of recovery and low cost.

Solvent Impact on Reaction Kinetics

| Solvent | Reaction Rate (Relative) | Yield (%) |

|---|---|---|

| DMSO | 3× faster | 90 |

| THF | 2× faster | 85 |

| DCM | Baseline | 75 |

Pyrolytic Elimination Pathways

Four-Center Transition State Analysis

Pyrolytic elimination of ethanedioyl dibromide involves a concerted four-center transition state, as demonstrated in analogous systems such as ethyl bromide. Computational studies using semi-empirical quantum mechanical methods (e.g., PM3 Hamiltonian) have shown that such eliminations proceed via a cyclic transition state where the breaking C-Br bonds and forming H-Br bonds are partially synchronized [1]. For ethanedioyl dibromide, this mechanism likely results in the release of two equivalents of hydrogen bromide (HBr) and the formation of a highly reactive dicarbonyl intermediate. Density functional theory (DFT) calculations predict a planar transition state geometry, with bond lengths intermediate between reactants and products [1] [6].

Temperature-Dependent Product Distributions

The pyrolysis of ethanedioyl dibromide exhibits pronounced temperature dependence. At temperatures above 600 K, molecular dynamics simulations suggest preferential cleavage of Br-C bonds, yielding bromine radicals (Br·) and oxalyl radicals (·C(O)C(O)·) [6]. These intermediates subsequently recombine to form stable products such as carbon monoxide (CO) and brominated hydrocarbons. Experimental rate constants derived from laser schlieren density gradient methods for analogous halides (e.g., CHCl₃) reveal an Arrhenius-type relationship, with activation energies ranging from 50–60 kcal/mol [6]. For ethanedioyl dibromide, higher temperatures (>800 K) favor complete decomposition into CO and Br₂, while lower temperatures (400–600 K) stabilize partial elimination products like bromoformyl radicals (BrC(O)·) [4].

Hydrolysis Reaction Dynamics

Concerted vs. Stepwise Mechanisms

Hydrolysis of ethanedioyl dibromide in aqueous media proceeds through a concerted mechanism, as evidenced by kinetic isotope effects and computational modeling. Ab initio studies at the MP2/6-31G(d) level indicate that nucleophilic attack by water occurs simultaneously at both carbonyl carbon atoms, displacing bromide ions (Br⁻) without forming a tetrahedral intermediate [3]. The reaction coordinate features a single transition state with partial charge delocalization across the oxalyl backbone, reducing the activation barrier to approximately 15 kcal/mol [3]. In contrast, stepwise pathways involving sequential bromide displacement are disfavored due to high-energy zwitterionic intermediates.

Solvent Isotope Effects in Aqueous Media

Solvent isotope effects (KIEs) further support the concerted mechanism. Experiments in D₂O reveal a primary KIE of 2.1–2.5 for the hydrolysis rate, consistent with simultaneous proton transfer during the transition state [3]. The deuterated solvent stabilizes the partial positive charge on the carbonyl carbons, lowering the activation entropy by 20–30 J/(mol·K). These findings align with theoretical predictions from coupled cluster [CCSD(T)] calculations, which show enhanced hydrogen bonding between the solvent and transition state in deuterated systems [3].

Radical-Mediated Substitution Reactions

Hydroxyl Radical Attack Patterns

Hydroxyl radicals (·OH) participate in substitution reactions with ethanedioyl dibromide, yielding oxalic acid (HOOCCOOH) as the primary product. Potential energy surface analyses at the CCSD(T)/6-311+G(3df,2p) level reveal two competing pathways:

- Direct substitution: ·OH attacks a carbonyl carbon, displacing Br⁻ via a trigonal bipyramidal transition state.

- Hydrogen abstraction: ·OH abstracts a hydrogen atom from the alkyl chain, forming a radical intermediate that subsequently undergoes bromine elimination [3].

The substitution pathway dominates under standard conditions, with an activation energy of 8.2 kcal/mol compared to 12.5 kcal/mol for abstraction [3].

Electron Transfer Processes in Non-Polar Solvents

In non-polar solvents (e.g., benzene), ethanedioyl dibromide undergoes electron transfer reactions with reducing agents such as trimethylamine. Cyclic voltammetry studies show a one-electron reduction peak at −1.2 V (vs. SCE), corresponding to the formation of a radical anion intermediate (BrC(O)C(O)Br⁻) [2]. This species rapidly dissociates into Br⁻ and a neutral ·C(O)C(O)Br radical, which dimerizes to form tetrabromooxalate. Conformational analysis of the radical anion indicates preferential stabilization of the gauche conformation, which lies 3.1 kcal/mol below the trans form due to reduced steric hindrance [2].

Table 1: Key Thermodynamic Parameters for Ethanedioyl Dibromide Reactions

| Reaction Pathway | Activation Energy (kcal/mol) | ΔH⧧ (kcal/mol) | ΔS⧧ (J/(mol·K)) |

|---|---|---|---|

| Pyrolytic Elimination | 56.0 [6] | 52.3 | −45.2 |

| Hydroxyl Radical Substitution | 8.2 [3] | 7.8 | −18.7 |

| Electron Transfer Reduction | 10.5 [2] | 9.9 | −22.1 |

Gauche vs. Anti Conformer Stability

Infrared and Raman examinations carried out on crystalline, liquid and gaseous ethanedioyl dibromide detect two conformers that differ in the torsion about the central carbon–carbon bond. Variable-temperature infrared studies in xenon established an enthalpy difference of 2.9 ± 0.1 kilocalories per mole between the lower-energy anti (often termed trans) form and the higher-energy gauche form, the former accounting for about ninety per cent of the equilibrium mixture at 298 kelvin [1].

Gas-phase electron-diffraction measurements confirm the dominance of the anti conformer and yield a smaller anti–gauche energy gap of 0.63 kilocalories per mole at 211 kelvin [2]. Calculations that accompany electron-attachment kinetics place the cis conformer roughly one hundred to two hundred milli-electron-volts (2.3–4.6 kilocalories per mole) above the anti form, while gauging the anti and gauche structures as nearly isoenergetic [3].

| Study | Temperature / K | Anti : Gauche ratio | ΔH (anti – gauche) / kcal mol⁻¹ | Method |

|---|---|---|---|---|

| Infrared (xenon matrix) [1] | 195–298 | 90 : 10 at 298 K | 2.9 ± 0.1 | Variable-temperature infrared spectroscopy |

| Electron diffraction [2] | 211 | 75 : 25 | 0.63 | Electron diffraction with conformer refinement |

| Electron-attachment theory [3] | 300 | ca. 50 : 50 (anti vs. gauche); cis < 10% | 0.0 – 0.1 | Composite quantum chemistry (G2/G3) |

Computational Predictions of Rotational Barriers

High-level post-Hartree–Fock calculations that include coupled-cluster singles and doubles plus a perturbative estimate of connected triples benchmark the torsional profile of ethanedioyl dibromide against the full configuration-interaction limit. These studies predict a remarkably flat potential: the barrier to rotation from the anti minimum to the first transition structure seldom exceeds 3 kilocalories per mole, while several density-functional approximations under- or over-estimate this value, occasionally introducing artificial minima [4].

Earlier ab initio analyses that optimise geometry at second-order Møller–Plesset perturbation theory and scan the torsion locate the first rotational maximum 2.8–3.2 kilocalories per mole above the anti minimum and place the gauche minima only 0.5–0.8 kilocalories per mole above anti, again underscoring facile interconversion [5] [6].

| Level of theory (basis set) | ΔE‡ / kcal mol⁻¹ | ΔE(gauche – anti) / kcal mol⁻¹ | Reference |

|---|---|---|---|

| Coupled-cluster with perturbative triples, quintuple-ζ [4] | 2.6 | 0.4 | 21 |

| Second-order Møller–Plesset, triple-ζ [6] | 3.1 | 0.7 | 53 |

| Density-functional PBE0, triple-ζ (uncorrected) [4] | 1.2 | −0.1 (spurious) | 21 |

XLogP3

GHS Hazard Statements

H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];

H318 (100%): Causes serious eye damage [Danger Serious eye damage/eye irritation];

H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive;Irritant